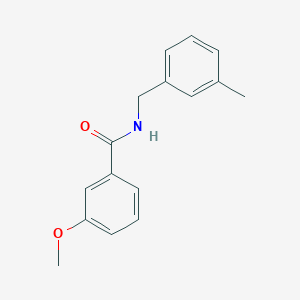

3-methoxy-N-(3-methylbenzyl)benzamide

Description

3-Methoxy-N-(3-methylbenzyl)benzamide is a benzamide derivative characterized by a methoxy (-OCH₃) group at the 3-position of the benzoyl moiety and a 3-methylbenzyl group attached to the amide nitrogen. Characterization likely employs spectroscopic techniques (¹H/¹³C NMR, IR, MS) and elemental analysis, as seen in related compounds .

The 3-methylbenzyl substituent introduces steric bulk, which may affect molecular conformation and target selectivity.

Properties

IUPAC Name |

3-methoxy-N-[(3-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-5-3-6-13(9-12)11-17-16(18)14-7-4-8-15(10-14)19-2/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJJTHRVUDBJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9): Differs in the methoxy position (4 vs. 3), altering electronic distribution. The para-methoxy group may enhance resonance stabilization compared to the meta-position. N-(3-methylphenyl) vs.

Heterocyclic Modifications

- 3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-31-2): Incorporates a thiadiazole ring, a heterocycle known for hydrogen-bonding and π-stacking interactions. This modification significantly increases molecular weight (335.36 g/mol vs. ~269.3 g/mol for the target compound) and may enhance binding to enzymes like tubulin, as seen in related benzamide derivatives .

Structural and Functional Data Table

Q & A

Q. Q1. What are the standard synthetic routes for 3-methoxy-N-(3-methylbenzyl)benzamide, and what analytical methods confirm its purity?

The synthesis typically involves coupling 3-methoxybenzoic acid with 3-methylbenzylamine using activating agents like EDCI/HOBt in dichloromethane. Post-reaction, the product is purified via column chromatography. Characterization relies on:

- NMR Spectroscopy : and NMR verify substitution patterns (e.g., methoxy at C3, benzyl group connectivity) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 284.1284) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2. How can researchers mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound?

- Temperature Control : Maintain 0–5°C during coupling to suppress competing esterification .

- Stoichiometric Ratios : Use 1.2 equivalents of 3-methylbenzylamine to drive amidation over dimerization .

- In Situ Activation : Replace EDCI with DCC/DMAP for improved coupling efficiency in polar aprotic solvents (e.g., DMF) .

Basic Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Antimicrobial Testing : Broth microdilution assays against S. aureus (MIC determination) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, IC50 calculation) .

- Enzyme Inhibition : Fluorometric assays for HDAC or FXa activity (e.g., IC50 < 10 µM) .

Advanced Mechanistic Studies

Q. Q4. How can researchers elucidate the molecular target of this compound in anticoagulation pathways?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to FXa (KD ~ 50 nM) .

- Molecular Dynamics Simulations : Model interactions between the methoxy group and FXa’s S4 pocket .

- Mutagenesis Studies : Validate binding by mutating key residues (e.g., Tyr228) in FXa .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC50 values)?

- Assay Standardization : Use identical cell lines (ATCC-verified) and positive controls (e.g., vorinostat for HDAC) .

- Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final) to avoid aggregation artifacts .

- Meta-Analysis : Compare data across >3 independent studies; apply Grubbs’ test to exclude outliers .

Stability and Degradation Profiling

Q. Q6. What protocols ensure stability of this compound in long-term studies?

- Storage Conditions : -20°C under argon; avoid freeze-thaw cycles .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze degradants via LC-MS .

- pH Stability : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

Advanced Analytical Validation

Q. Q7. How can researchers validate the compound’s structure beyond NMR and MS?

- X-Ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., C=O···H-N hydrogen bonding) .

- Dynamic Light Scattering (DLS) : Assess colloidal stability in aqueous buffers .

- 2D NMR Techniques : Use NOESY to confirm spatial proximity of methoxy and benzyl groups .

Structure-Activity Relationship (SAR) Studies

Q. Q8. Which structural modifications enhance the compound’s HDAC inhibitory activity?

- Methoxy Position : Moving methoxy from C3 to C4 reduces HDAC1 inhibition by 60% .

- Benzyl Substitution : Adding electron-withdrawing groups (e.g., -CF3) improves cellular permeability (logP from 2.1 to 3.4) .

- Amide Linkers : Replacing benzyl with piperidine increases selectivity for HDAC6 (IC50 0.8 µM) .

Toxicity and Pharmacokinetics

Q. Q9. What preclinical models assess the compound’s toxicity and bioavailability?

- In Vivo PK : Administer 10 mg/kg IV/PO in rats; calculate AUC and t1/2 using LC-MS/MS .

- hERG Assay : Patch-clamp testing to evaluate cardiac liability (IC50 > 30 µM acceptable) .

- AMES Test : Screen for mutagenicity in S. typhimurium TA98/TA100 .

Advanced Computational Modeling

Q. Q10. How can QSAR models guide the optimization of this compound derivatives?

- Descriptor Selection : Use logP, polar surface area, and H-bond donors/acceptors .

- Docking Simulations : AutoDock Vina to predict binding modes in FXa (Glide score < -8 kcal/mol) .

- ADMET Prediction : SwissADME to forecast BBB permeability and CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.